molecular formula C14H22N2O2 B1444905 tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate CAS No. 1183185-25-2

tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate

Cat. No.: B1444905
CAS No.: 1183185-25-2
M. Wt: 250.34 g/mol
InChI Key: BLDKWHXLDRAEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate: is an organic compound with the molecular formula C14H22N2O2. It is a derivative of carbamic acid and is commonly used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)phenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in preventing unwanted side reactions during multi-step synthesis processes .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis .

Medicine: It is also explored for its role in targeted drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces[10][10].

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is unique due to its specific structural configuration, which provides optimal stability and reactivity in various chemical reactions. Its tert-butyl group offers steric protection, making it an ideal protecting group in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKWHXLDRAEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183185-25-2
Record name tert-butyl (1-(4-(aminomethyl)phenyl)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate
Reactant of Route 2
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate
Reactant of Route 5
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.